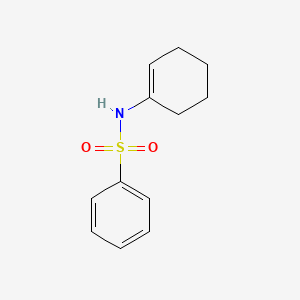![molecular formula C14H15N3O2 B13833365 methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester (9ci) is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methyl groups and a pyridine-imino moiety
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester involves several steps. One common method includes the reaction of 2,4-dimethylpyrrole with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the imino derivative. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Analyse Des Réactions Chimiques
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The pyrrole and pyridine rings allow the compound to form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrole derivatives and pyridine-imino compounds. Compared to these, 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid methyl ester
- 3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione .
Propriétés
Formule moléculaire |
C14H15N3O2 |
|---|---|
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
methyl 2,4-dimethyl-5-(pyridin-3-yliminomethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(8-16-11-5-4-6-15-7-11)17-10(2)13(9)14(18)19-3/h4-8,17H,1-3H3 |
Clé InChI |
AZVLTBLQCCFKRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C(=O)OC)C)C=NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


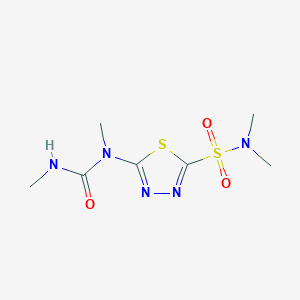
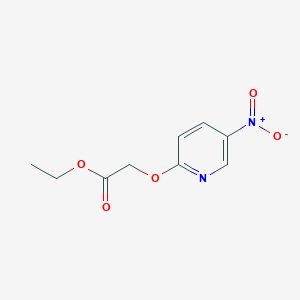
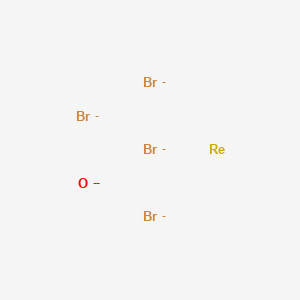

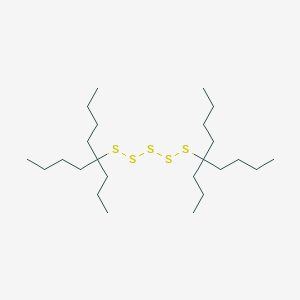


![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)


![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
